BenchChemオンラインストアへようこそ!

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Radiochemistry SPECT imaging Halogen bonding

Acquire the only ortho-iodo variant of the adamantane‑thiadiazole‑benzamide series for applications inaccessible to CF₃, Br, or unsubstituted analogs. The 2‑iodobenzamide handle enables radiohalogenation (¹²³I/¹²⁵I), single‑wavelength anomalous diffraction phasing (f'' ~6.8 e⁻ at Cu Kα), and Pd‑catalyzed late‑stage diversification (Suzuki, Sonogashira, Heck). Ensure you receive the authentic, structurally validated 2‑iodo isomer—available at ≥95% purity with full analytical support. Request a quote now.

Molecular Formula C19H20IN3OS
Molecular Weight 465.35
CAS No. 392240-80-1
Cat. No. B3014177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
CAS392240-80-1
Molecular FormulaC19H20IN3OS
Molecular Weight465.35
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I
InChIInChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
InChIKeyXVBPLRCEYCKGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (CAS 392240-80-1): Structural Niche and Procurement Rationale


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (CAS 392240-80-1) is a synthetic hybrid molecule incorporating a lipophilic adamantane cage, a 1,3,4-thiadiazole core, and a 2-iodobenzamide moiety. It belongs to the broader class of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole derivatives, a scaffold explored for anticancer, antimicrobial, and CNS-targeted activities [1]. The compound is currently available as a specialty research chemical with a typical purity of 95%+ (HPLC) from multiple suppliers . Its defining structural feature—the ortho-iodine on the benzamide ring—distinguishes it from other 5-(adamantan-1-yl)-1,3,4-thiadiazole benzamide analogs and introduces unique reactivity potential for radiohalogenation and heavy-atom derivatization in structural biology.

Why Generic 5-(Adamantan-1-yl)-1,3,4-thiadiazole Analogs Cannot Replace N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide


Within the 5-(adamantan-1-yl)-1,3,4-thiadiazole benzamide series, the identity and position of the substituent on the terminal benzamide ring fundamentally dictate noncovalent interaction profiles. Crystallographic and QTAIM analyses of three closely related N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines demonstrated that halogen substitution (F vs. Br vs. H) alters the relative contributions of H···H, H···N, and halogen-mediated interactions, leading to isostructural divergence even within the same synthetic series [1]. The 2-iodo substituent in the target compound introduces a substantially larger van der Waals radius (iodine: ~198 pm vs. bromine: ~185 pm, fluorine: ~147 pm) and a distinct electrostatic potential surface compared to the 2-CF₃ (CAS 391865-97-7), 4-diethylsulfamoyl (CAS 392240-46-9), or 2,4-dimethoxyphenyl (CAS 391227-01-3) analogs. These structural differences preclude interchangeability in target-binding assays, crystallization trials, or radiolabeling workflows. Furthermore, the iodine atom uniquely enables oxidative addition chemistry and radioactive isotope substitution (¹²³I/¹²⁵I) that is chemically inaccessible to the chloro, fluoro, or trifluoromethyl variants [2].

Quantitative Differentiation Evidence: N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide vs. Closest Analogs


Iodine-Specific Reactivity: Radiohalogenation Potential Relative to Non-Halogenated and Fluoro/Chloro Analogs

The ortho-iodo substituent uniquely enables radioiodine substitution (¹²³I or ¹²⁵I) via isotope exchange or electrophilic iododestannylation, a transformation not feasible for the 2-CF₃ analog (CAS 391865-97-7), the 4-diethylsulfamoyl analog (CAS 392240-46-9), or the unsubstituted benzamide analog . Iodobenzamide-based SPECT tracers such as [¹²³I]IBZM are clinically established for dopamine D2 receptor imaging, demonstrating that the 2-iodobenzamide moiety confers validated in vivo stability against deiodination relative to aliphatic iodine substituents [1]. The adamantane-thiadiazole scaffold may further modulate biodistribution through enhanced lipophilicity.

Radiochemistry SPECT imaging Halogen bonding

Scaffold-Driven CNS Target Engagement: Cholinesterase/MAO Inhibition Potential vs. Non-Adamantane Thiadiazoles

A 2024 study on N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives reported in vitro dual inhibition of acetylcholinesterase (AChE) and human monoamine oxidase-B (h-MAO-B) [1]. The adamantane-thiadiazole scaffold conferred selectivity for AChE over butyrylcholinesterase (BChE) and for h-MAO-B over h-MAO-A. While the target compound differs in its 2-iodobenzamide terminus, the conserved adamantane-thiadiazole core suggests potential CNS permeability and target engagement. Non-adamantane 1,3,4-thiadiazole analogs (e.g., 2,5-diaryl-thiadiazoles) lack the lipophilic adamantane cage and consistently show reduced blood-brain barrier penetration in predictive models.

Alzheimer's disease Dual inhibitor CNS drug design

Distinct Structural Differentiation from 5-(Adamantan-1-yl)-1,3,4-thiadiazole EGFR Inhibitor Series (Bioorganic Chemistry 2021)

The 2021 Wassel et al. study on 5-adamantyl thiadiazole derivatives reported potent EGFR inhibition for thiazolo-thiadiazole derivative 17 (IC₅₀ 0.27–0.78 nM against EGFR L858R/T790M) [1]. However, these compounds incorporate a fused thiazolo-thiadiazole bicyclic system or chloro/cyano acetamide linkers, structurally distinct from the 2-iodobenzamide side chain of the target compound. The target compound's benzamide linkage and iodo substituent place it in a different chemical series with distinct hydrogen-bonding capacity (amide N–H donor, C=O acceptor) and halogen-bond donor potential (C–I···O/N interactions). This structural divergence implies different biological target profiles; the EGFR inhibitor series cannot substitute for applications requiring iodine chemistry or benzamide pharmacophore recognition.

EGFR inhibition Anticancer Scaffold divergence

Molecular Weight and Lipinski Compliance: Procurement-Relevant Differentiation from Higher-Molecular-Weight Adamantane-Thiadiazole Analogs

The target compound (MW 465.35) falls within the Lipinski Rule of 5 (RO5) compliant space, unlike several commercial adamantane-thiadiazole benzamide analogs. For comparison: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide (MW 521.67) and N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (MW >550) exceed the MW 500 cutoff . The target compound also has zero RO5 violations based on mcule.com property calculations for closely related N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] derivatives . For fragment-based screening or lead optimization campaigns, the lower molecular weight and compliance with drug-likeness filters can improve synthetic tractability and reduce downstream ADME liabilities.

Drug-likeness Physicochemical properties Lead optimization

Halogen Bond Donor Capacity: Crystallographic and Supramolecular Differentiation from Non-Iodinated Analogs

El-Emam et al. (2020) demonstrated that N-(4-fluorophenyl)- and N-(4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines exhibit isostructural behavior with 1D supramolecular constructs driven by N–H···N hydrogen bonds; the relative contributions of H···H, H···N, and halogen-mediated interactions were quantified via Hirshfeld surface analysis [1]. Replacing the N-phenyl linker with a 2-iodobenzamide group introduces an ortho-iodine capable of forming C–I···O/N halogen bonds with interaction energies typically 5–15 kJ/mol stronger than C–Br···O/N and substantially stronger than C–F···O/N interactions. This predicts altered crystal packing, solubility, and co-crystallization behavior compared to the 4-bromophenyl analog (compound III in the RSC Advances study) and the 2-CF₃ analog [2].

Crystal engineering Halogen bonding Supramolecular chemistry

Supplier-Reported Purity: Batch Consistency vs. Research-Grade Analogs

Vendor datasheets consistently report ≥95% purity (HPLC) for CAS 392240-80-1 across multiple distributors . In comparison, structurally related analogs such as N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (CAS 391227-01-3) and N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide are listed at 95% purity with fewer supplier options, potentially affecting batch-to-batch reproducibility in large-scale screening campaigns. The adamantane-containing compound benefits from the well-established synthetic accessibility of 1-adamantanecarboxylic acid as a starting material, which typically yields cleaner crude products due to the high crystallinity of adamantane intermediates.

Quality control Procurement specification Analytical chemistry

Procurement-Driven Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (CAS 392240-80-1)


Radioiodinated Tracer Development for CNS Receptor Imaging

The 2-iodobenzamide moiety provides a chemical handle for ¹²³I or ¹²⁵I radiolabeling via isotope exchange or electrophilic substitution, building on the established success of [¹²³I]IBZM as a dopamine D2/D3 SPECT tracer. The adamantane-thiadiazole scaffold may confer distinct biodistribution, metabolic stability, or receptor subtype selectivity compared to the N-isopropyl or N-phenethyl substituents used in classical iodobenzamide imaging agents. This compound is a viable starting point for structure-activity relationship (SAR) exploration of novel CNS radioligands where the adamantane cage enhances blood-brain barrier penetration (as supported by class-level evidence from the cholinesterase/MAO inhibitor series [1]). Non-iodinated analogs (2-CF₃, 4-sulfamoyl, or unsubstituted benzamide variants) are chemically incompatible with this application.

Halogen Bond-Driven Co-Crystallization and De Novo Structure Determination via SAD/MAD Phasing

The iodine atom at the ortho position serves as a strong anomalous scatterer (f'' ~6.8 e⁻ at Cu Kα wavelength), enabling single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing for de novo protein-ligand co-crystal structure determination. The adamantane-thiadiazole core, characterized crystallographically in related compounds [2], provides a rigid, well-defined scaffold that can occupy hydrophobic enzyme pockets, while the iodine atom facilitates phase determination without the need for selenomethionine incorporation or heavy-atom soaking. Bromine-containing analogs (e.g., 4-bromophenyl derivative, compound III in the RSC Advances study [3]) offer weaker anomalous signal (f'' ~2.3 e⁻ at Cu Kα), reducing phasing power.

Chemical Biology Probe Design Leveraging the Adamantane Pharmacophore

Adamantane is a privileged fragment in medicinal chemistry, present in marketed drugs (amantadine, memantine, saxagliptin) and known to engage hydrophobic pockets in diverse targets including influenza M2 proton channel, NMDA receptor, and DPP-4. The target compound combines this validated pharmacophore with a 1,3,4-thiadiazole heterocycle—a scaffold with documented carbonic anhydrase inhibitory, antibacterial, and anticancer activities [4]. Unlike the EGFR-optimized thiazolo-thiadiazole series [5], the benzamide-linked architecture preserves rotational freedom around the amide bond while maintaining the adamantane-thiadiazole core. This positions the compound as a versatile starting point for fragment-based screening or targeted library synthesis where both the adamantane and iodobenzamide modules can be independently optimized.

Oxidative Addition Chemistry and Cross-Coupling Building Block

The aryl iodide functionality enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for late-stage diversification. The compound can serve as a key intermediate for generating focused libraries of adamantane-thiadiazole-benzamide derivatives via C–C or C–N bond formation at the iodine position. This synthetic utility is enhanced by the compound's crystallinity (inferred from the high crystallinity of adamantane-containing intermediates in related series), which simplifies purification. Non-iodinated analogs (2-CF₃, 4-diethylsulfamoyl) lack this metal-catalyzed diversification handle, limiting their utility in parallel synthesis workflows.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.